molecular formula C10H6BrNO3 B1344596 5-(4-Bromophenyl)isoxazole-4-carboxylic acid CAS No. 887408-14-2

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

Cat. No. B1344596
CAS RN: 887408-14-2
M. Wt: 268.06 g/mol
InChI Key: JACKYDJBTWSWKS-UHFFFAOYSA-N
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Description

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a chemical compound with the empirical formula C10H6BrNO3 . It has a molecular weight of 268.06 . The compound is typically in the form of a solid .


Molecular Structure Analysis

The SMILES string of “5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is O=C(O)C1=C(C2=CC=C(Br)C=C2)ON=C1 . This provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“5-(4-Bromophenyl)isoxazole-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources.

Scientific Research Applications

Pharmaceutical Drug Development

5-(4-Bromophenyl)isoxazole-4-carboxylic acid: is a compound of interest in the pharmaceutical industry due to its potential as a building block for drug synthesis. Its isoxazole ring can serve as a pharmacophore, the part of a molecule responsible for its biological effects, which can be modified to create new drugs with specific actions .

Material Science

In material science, this compound could be used to synthesize novel polymers or co-polymers. The bromine atom presents an opportunity for further functionalization through various organic reactions, which can lead to materials with unique properties such as enhanced thermal stability or specific electronic characteristics .

Analytical Chemistry

The compound’s distinct structural features, like the isoxazole ring and bromophenyl group, make it suitable for use as a standard or reference material in chromatography and mass spectrometry. These techniques could be employed to identify and quantify similar structures in complex mixtures .

Biochemistry Research

In biochemistry, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid might be used to study enzyme-substrate interactions. The compound could act as an inhibitor or substrate analogue for enzymes that interact with aromatic compounds, helping to elucidate enzyme mechanisms or binding site characteristics .

Environmental Science

This compound could be investigated for its environmental fate and transport. Understanding its degradation pathways and persistence in various environmental media is crucial for assessing potential ecological risks and developing appropriate remediation strategies .

Chemical Engineering

In chemical engineering, 5-(4-Bromophenyl)isoxazole-4-carboxylic acid could be used in process development studies. Its reactivity with other chemical agents can be analyzed to optimize reaction conditions, yields, and scalability for industrial chemical synthesis .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and the hazard statement H302, indicating that it may be harmful if swallowed . Precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell, and to rinse mouth .

properties

IUPAC Name

5-(4-bromophenyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACKYDJBTWSWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80628509
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)isoxazole-4-carboxylic acid

CAS RN

887408-14-2
Record name 5-(4-Bromophenyl)-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80628509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(4-Bromo-phenyl)-isoxazole-4-carboxylic acid ethyl ester (0.500 g, 1.69 mmol) was dissolved in concentrated hydrochloric acid (2 mL), acetic acid (5 mL), and H2O (5 mL), and the reaction was stirred at 100° C. overnight. The mixture was partitioned between EtOAc and H2O, and the organic layer was separated, dried over MgSO4, filtered, and concentrated to give the title compound.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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